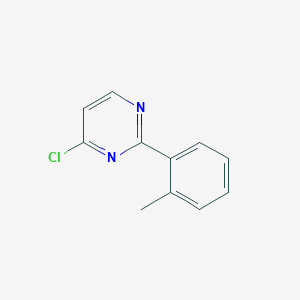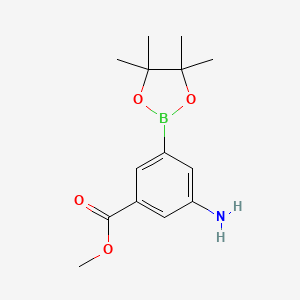
1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine (BPP) is a synthetic compound used in a variety of scientific research applications. It is a member of the piperazine family of compounds, which are widely used in both pharmaceutical and industrial applications. BPP is a versatile compound that is relatively easy to synthesize, and it has a wide range of potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of 1-(3-Bromopropyl)-4-(4-chlorophenyl)piperazine involves the reaction of 3-chloroaniline with bis-(2-chloroethyl) amine hydrochloride, yielding a significant overall yield of 45.7% (Mai, 2005).
Medicinal Applications
- Piperazine derivatives, including those related to this compound, have been studied for their potential anticancer and antituberculosis properties. Compounds synthesized using reductive amination showed significant antituberculosis and anticancer activities, with some showing dual functionality (Mallikarjuna et al., 2014).
- Another study on 1,2,4-triazine derivatives bearing piperazine amide moiety found compounds with 3-chlorophenyl and 4-chlorophenyl substitutions to be promising antiproliferative agents, suggesting potential for cancer treatment (Yurttaş et al., 2014).
Structural and Electronic Analysis
- A study conducted a comprehensive analysis of the structural and electronic properties of a compound closely related to this compound. It involved synthesis, spectral data analysis, vibrational analysis, and molecular docking studies. This study provides insights into the potential for drug development (Bhat et al., 2018).
Pharmacological Potential
- Piperazine derivatives have been explored for their potential in treating conditions like cachexia. A specific study identified a potent melanocortin-4 receptor antagonist derived from a piperazine compound, which showed promising results in animal models (Chen et al., 2007).
- Another study synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives involving piperazine for potential anticonvulsant and antimicrobial activities. These derivatives showed promise in preliminary tests (Aytemir et al., 2004).
Analytical and Detection Techniques
- A novel method for detecting 1-(3-Chlorophenyl)piperazine in forensic samples was developed, demonstrating the importance of piperazine derivatives in forensic science (Silva et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromopropyl)-4-(4-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2/c14-6-1-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,1,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTATXZGZFDYRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCBr)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



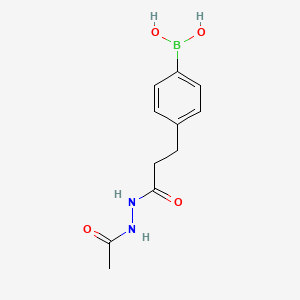
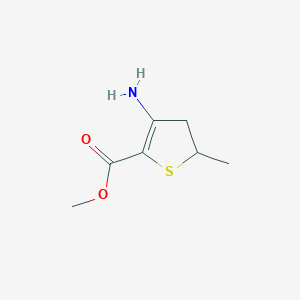
![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)
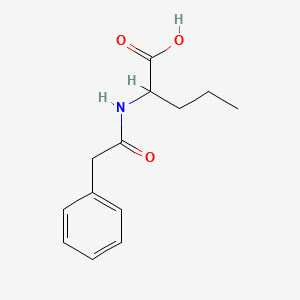
![N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1461585.png)
![2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1461586.png)
![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)
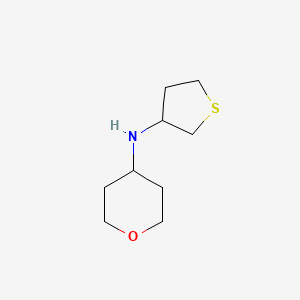
![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)
